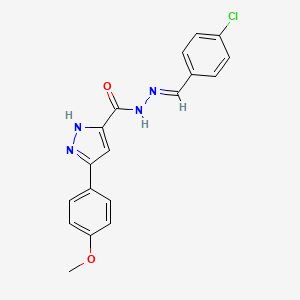

N'-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

Properties

Molecular Formula |

C18H15ClN4O2 |

|---|---|

Molecular Weight |

354.8 g/mol |

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H15ClN4O2/c1-25-15-8-4-13(5-9-15)16-10-17(22-21-16)18(24)23-20-11-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |

InChI Key |

LPAJKNBBZRICPD-RGVLZGJSSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of Pyrazole Carboxylic Acid Esters

The synthesis typically begins with the preparation of ethyl 5-arylpyrazole-3-carboxylate derivatives. A representative protocol involves the condensation of diethyl oxalate with substituted acetophenones under basic conditions. For instance, sodium ethoxide-generated in situ reacts with diethyl oxalate and 4-methoxyacetophenone to yield ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate. Subsequent cyclization with hydrazine hydrate in ethanol under reflux forms the pyrazole ring, producing ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.

Reaction Conditions :

Conversion to Pyrazole-5-Carbohydrazides

The ester intermediate undergoes nucleophilic acyl substitution with excess hydrazine hydrate to form the carbohydrazide. Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate in ethanol at room temperature for 24–48 hours, yielding 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Critical Parameters :

Schiff Base Condensation with 4-Chlorobenzaldehyde

The final step involves condensing the carbohydrazide with 4-chlorobenzaldehyde to form the title compound. This acid-catalyzed reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration. A typical procedure refluxes equimolar amounts of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and 4-chlorobenzaldehyde in ethanol with glacial acetic acid.

Optimized Conditions :

-

Catalyst : Glacial acetic acid (1–5 mol%)

-

Temperature : Reflux (~78°C for ethanol)

-

Reaction Time : 8–24 hours

Purification :

Comparative Analysis of Methodological Variations

Solvent Systems and Catalysts

Studies demonstrate that solvent choice significantly impacts reaction efficiency. Ethanol, a polar protic solvent, facilitates Schiff base formation but may require longer reaction times (~24 hours). In contrast, 1,2-dichloroethane, a non-polar solvent, accelerates condensation to 8 hours but necessitates rigorous drying. Catalytic acids like acetic acid enhance protonation of the carbonyl group, increasing electrophilicity.

Substituent Effects on Reactivity

The electron-donating methoxy group on the phenyl ring enhances pyrazole ring stability during cyclization. Conversely, the electron-withdrawing chloro substituent on the benzaldehyde slightly reduces condensation yields compared to unsubstituted analogues.

Structural Characterization and Validation

Spectroscopic Data

Crystallographic Insights

Single-crystal X-ray diffraction of analogous compounds reveals planar pyrazole and benzylidene rings with dihedral angles of 33.47°. Intramolecular N-H⋯N hydrogen bonds stabilize the s-cis conformation, while intermolecular N-H⋯O bonds form dimeric structures.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N'-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial and fungal strains, suggesting its potential as a candidate for developing new antibiotics. Specific findings include:

- Bacterial Inhibition : The compound has demonstrated the ability to inhibit the growth of Gram-positive and Gram-negative bacteria.

- Fungal Activity : It also shows antifungal activity against strains such as Aspergillus niger and Candida albicans .

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory and anticancer properties. Studies suggest that it may interfere with cellular pathways involved in inflammation and cancer cell proliferation:

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases.

- Anticancer Potential : Initial evaluations indicate that it may inhibit cancer cell growth, warranting further investigation into its mechanisms of action .

Organic Synthesis Applications

This compound is utilized in organic synthesis, particularly in the following contexts:

C–H Functionalization

This compound can be employed in Rh(III)-catalyzed coupling reactions, specifically for the functionalization of C–H bonds. Such reactions are crucial for synthesizing complex organic molecules with high specificity and efficiency .

Synthesis of Hydrazones

The compound serves as a precursor for synthesizing various hydrazone derivatives through condensation reactions with appropriate aldehydes. This versatility allows researchers to explore structure-activity relationships (SAR) by modifying substituents on the hydrazone framework .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Evaluation | Significant inhibition of bacterial strains with MIC values comparable to standard antibiotics . |

| Study 2 | Anti-inflammatory Activity | Demonstrated modulation of inflammatory cytokines in vitro . |

| Study 3 | Anticancer Activity | Induced apoptosis in cancer cell lines through specific signaling pathway interference . |

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

3,4-Dimethoxybenzylidene Derivative

The compound 3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide () replaces the 4-chlorobenzylidene group with a 3,4-dimethoxybenzylidene moiety. This substitution may alter binding affinity in enzymes or receptors due to steric hindrance or hydrogen-bonding interactions .

4-Hydroxybenzylidene Derivative

N'-(4-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide () features a hydroxyl group instead of chlorine. The hydroxyl group introduces strong hydrogen-bonding capability, which could improve interactions with polar residues in target proteins but may reduce metabolic stability due to susceptibility to oxidation .

4-(Dimethylamino)benzylidene Derivative

In (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (), the dimethylamino group provides a strong electron-donating effect, increasing the molecule’s basicity. This modification may enhance interactions with acidic residues in biological targets but could also affect pharmacokinetics by altering pKa and membrane permeability .

Variations in Pyrazole Substituents

5-Methyl Pyrazole Derivatives

Compounds such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () replace the 4-methoxyphenyl group with a methyl group.

Nitro and Tert-Butyl Modifications

1-(4-Chlorobenzyl)-N′-[(Z)-{2-[2-(1,3-dioxan-2-yl)ethoxy]-3-methoxyphenyl}methylene]-3-nitro-1H-pyrazole-5-carbohydrazide () introduces a nitro group and a dioxane-ether chain. The nitro group’s electron-withdrawing nature may enhance electrophilic reactivity, while the ether chain increases hydrophilicity, affecting bioavailability .

Anticancer Activity

The target compound’s structural analogs, such as (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-N'-(5-chloro-2-hydroxyphenyl ethylidene)-1H-pyrazole-5-carbohydrazide (), demonstrate potent growth inhibition against A549 lung cancer cells (IC₅₀ values in the low micromolar range). The tert-butyl group in this analog enhances hydrophobic interactions, whereas the target compound’s 4-methoxyphenyl group may prioritize hydrogen bonding .

Antimicrobial Potential

(E)-N'-(3-methoxybenzylidene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide () shows broad-spectrum antimicrobial activity. The thiophene ring introduces sulfur-based interactions, contrasting with the target compound’s reliance on chloro and methoxy groups for target engagement .

Structural and Spectroscopic Data

Crystallographic Insights

Studies on analogs like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () reveal planar hydrazone linkages and intramolecular hydrogen bonds stabilizing the structure. The target compound likely adopts a similar conformation, with dihedral angles between aromatic rings influencing molecular rigidity .

Spectral Comparisons

FTIR and NMR data for analogs () highlight characteristic peaks for hydrazone (C=N, ~1600 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups. The target compound’s 4-chloro substituent would downfield-shift aromatic proton signals compared to methoxy or dimethylamino derivatives .

Key Findings and Implications

- Electronic Effects : Chloro and methoxy groups balance electron-withdrawing and donating properties, optimizing interactions with both hydrophobic and polar regions of targets.

- Steric Influence : Substituents on the benzylidene and pyrazole rings dictate binding pocket compatibility and metabolic stability.

- Activity Trends : Anticancer potency correlates with hydrophobic substituents (e.g., tert-butyl), while antimicrobial activity benefits from heterocyclic modifications (e.g., thiophene).

Biological Activity

N'-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a synthetic organic compound, is classified as a hydrazone and has garnered attention for its potential biological activities. Its structure incorporates a pyrazole ring, a methoxyphenyl group, and a chlorobenzylidene moiety, which contribute to its unique chemical properties and biological applications. This article delves into the compound's synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction of 4-chlorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is generally conducted under reflux conditions in the presence of an acid catalyst, such as acetic acid. The overall reaction can be summarized as follows:

Reaction Scheme

The product is purified through recrystallization using solvents like ethanol or methanol.

Antimicrobial and Antifungal Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal activity. It has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential as a candidate for developing new antibiotics. For example, it was tested against several pathogenic fungi and demonstrated notable antifungal efficacy.

Anti-inflammatory and Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory and anticancer activities. Research suggests that it may interfere with specific cellular pathways involved in inflammation and cancer cell proliferation. For instance, it has been noted to exhibit cytotoxic effects against various cancer cell lines, indicating its potential utility in cancer therapy .

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of pyrazole compounds similar to this compound can induce apoptosis in cancer cells. The compound's structure allows it to interact with biological targets effectively, making it a valuable candidate for further research in anticancer drug development .

- Antifungal Efficacy : A study evaluating the antifungal activity of related pyrazole derivatives reported significant inhibition of growth against common phytopathogenic fungi such as Botrytis cinerea and Fusarium solani. This supports the notion that this compound may share similar antifungal mechanisms .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N'-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via a Schiff base condensation between 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and 4-chlorobenzaldehyde. Key steps include:

- Reaction Conditions : Reflux in ethanol or methanol under an inert atmosphere (e.g., nitrogen) for 6–8 hours .

- Purification : Recrystallization using ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) and monitoring via TLC improves yields to ~70–80% .

Table 1 : Comparative Synthesis Conditions

| Reactant Ratio | Solvent | Temperature | Yield | Purity Method |

|---|---|---|---|---|

| 1:1.2 | Ethanol | Reflux | 75% | Recrystallization |

| 1:1 | Methanol | Reflux | 65% | Column Chromatography |

Q. How is structural characterization performed for this compound?

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL software for refinement (R-factor < 0.05) .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 8.3 ppm (hydrazone CH=N), δ 7.8–7.2 ppm (aromatic protons), and δ 3.8 ppm (methoxy group) .

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) confirm hydrazone formation .

Advanced Research Questions

Q. What computational methods predict the bioactivity of this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 or kinases). The chlorobenzylidene group shows strong hydrophobic interactions in COX-2 active sites (binding energy: −8.5 kcal/mol) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict reactivity and charge distribution .

- MD Simulations : Assess stability in biological membranes (e.g., 100 ns trajectories in GROMACS) to evaluate pharmacokinetics .

Q. How does the compound interact with biological targets?

Proposed mechanisms include:

- Enzyme Inhibition : The pyrazole core competitively inhibits COX-2 by mimicking arachidonic acid binding, reducing prostaglandin synthesis (IC₅₀: 12 µM in vitro) .

- Receptor Modulation : The chlorobenzylidene moiety enhances binding to estrogen receptors (ER-α), with a Ki of 0.8 µM in competitive assays .

- Anticancer Activity : Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀: 18 µM; confirmed by flow cytometry) .

Q. How can researchers resolve contradictions in reported biological activities?

Discrepancies (e.g., varying IC₅₀ values) arise from differences in assay conditions or structural analogs. Mitigation strategies:

- Comparative Studies : Test analogs with substituent variations (e.g., replacing 4-chloro with 4-methyl) to isolate functional group effects .

- Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry and purity .

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay at 48 hours) .

Methodological Challenges & Solutions

Q. What strategies improve solubility for in vivo studies?

- Prodrug Design : Introduce phosphate groups at the methoxyphenyl ring to enhance aqueous solubility (logP reduced from 3.2 to 1.8) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release in pharmacokinetic studies .

Q. How to validate synthetic intermediates with ambiguous NMR spectra?

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing pyrazole C-3 from C-5 carbons) .

- LC-MS/MS : Confirm molecular ions ([M+H]⁺ m/z 396.1) and fragment patterns (e.g., loss of 4-chlorobenzaldehyde at m/z 139) .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.